

Crystal Phase Analysis of C.I. Pigment Red 104: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: *B3228590*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

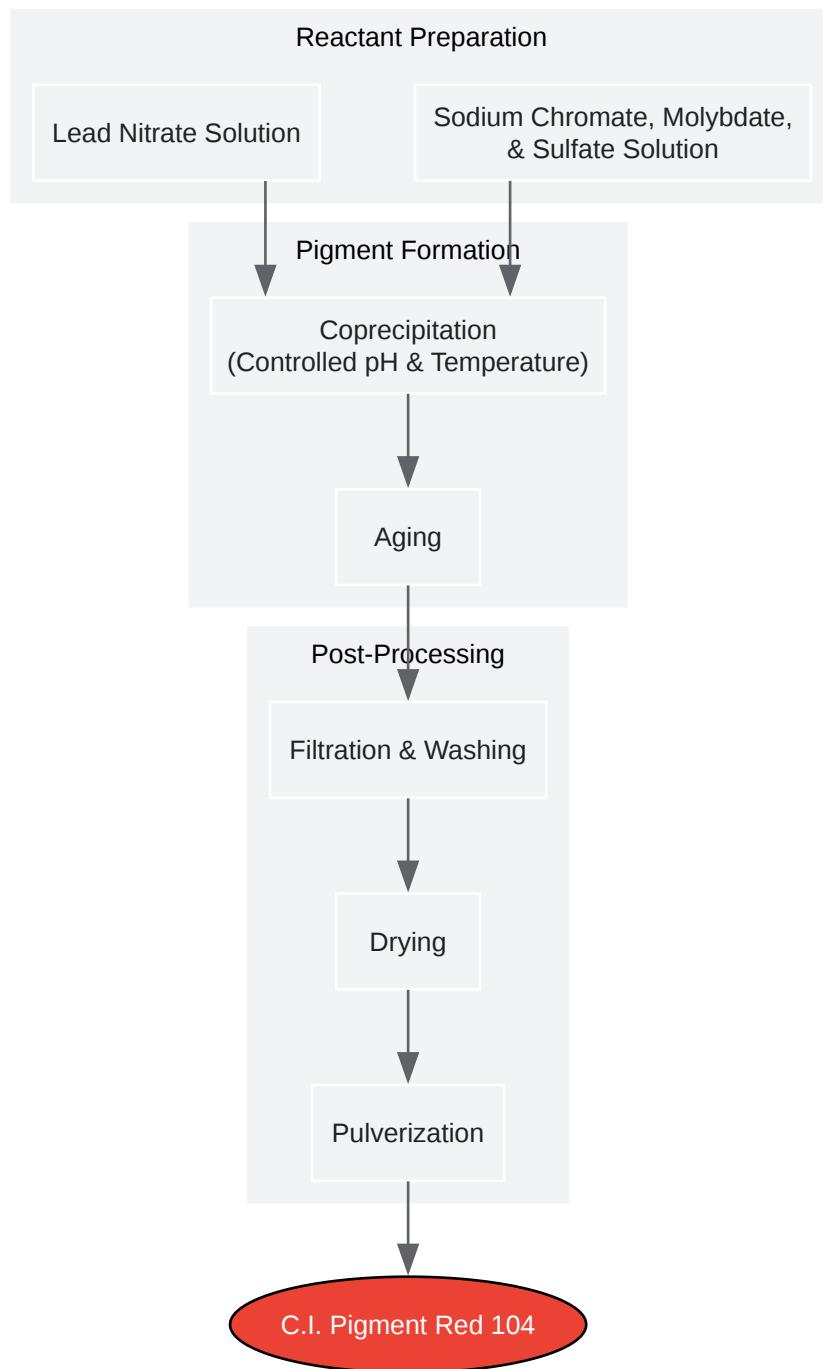
Introduction

C.I. Pigment Red 104, also known as Molybdate Red or Molybdate Orange, is an inorganic pigment prized for its vibrant reddish-orange hue, high opacity, and excellent lightfastness.^[1] Chemically, it is a complex solid solution primarily composed of lead chromate ($PbCrO_4$), lead molybdate ($PbMoO_4$), and lead sulfate ($PbSO_4$).^[2] The precise color and performance characteristics of this pigment are intrinsically linked to its crystal structure. This technical guide provides an in-depth exploration of the crystal phase analysis of **C.I. Pigment Red 104**, detailing the experimental protocols for its characterization and presenting a logical workflow for its synthesis and analysis.

The final properties of **C.I. Pigment Red 104** are determined by a delicate interplay of its chemical composition, crystal structure, and particle size.^[2] The manufacturing process, typically wet chemical coprecipitation, involves carefully controlled conditions such as pH, temperature, and reactant stoichiometry to achieve the desired crystal phase and, consequently, the desired color and performance.^[3] A key crystallographic feature of this pigment is the distortion of the typically monoclinic lead chromate crystal lattice into a tetragonal form by the incorporation of lead molybdate.^[2] This structural modification is fundamental to achieving the characteristic red shade of the pigment.

Synthesis of C.I. Pigment Red 104

The industrial production of **C.I. Pigment Red 104** is achieved through a wet chemical coprecipitation process.^[3] This involves the reaction of soluble lead salts with a mixture of chromate, molybdate, and sulfate salts under controlled conditions.


Experimental Protocol: Synthesis by Coprecipitation

- Preparation of Reactant Solutions:
 - Lead Solution: A solution of a soluble lead salt, such as lead nitrate ($\text{Pb}(\text{NO}_3)_2$), is prepared in deionized water.
 - Anion Solution: A mixed solution containing sodium chromate (Na_2CrO_4), sodium molybdate (Na_2MoO_4), and sodium sulfate (Na_2SO_4) is prepared. The molar ratios of these anions are carefully controlled to achieve the desired final composition of the pigment.
- Coprecipitation:
 - The lead solution is added to the anion solution (or vice versa) under vigorous agitation.
 - The reaction temperature and pH are critical parameters and are maintained within a specific range throughout the precipitation process to influence the crystal growth and phase formation.^[3]
- Aging:
 - The resulting slurry is aged for a specific period, often at a controlled temperature, to allow for the stabilization of the crystal structure and growth of the pigment particles.
- Filtration and Washing:
 - The precipitated pigment is separated from the reaction medium by filtration.
 - The filter cake is thoroughly washed with deionized water to remove any soluble impurities.
- Drying and Pulverization:

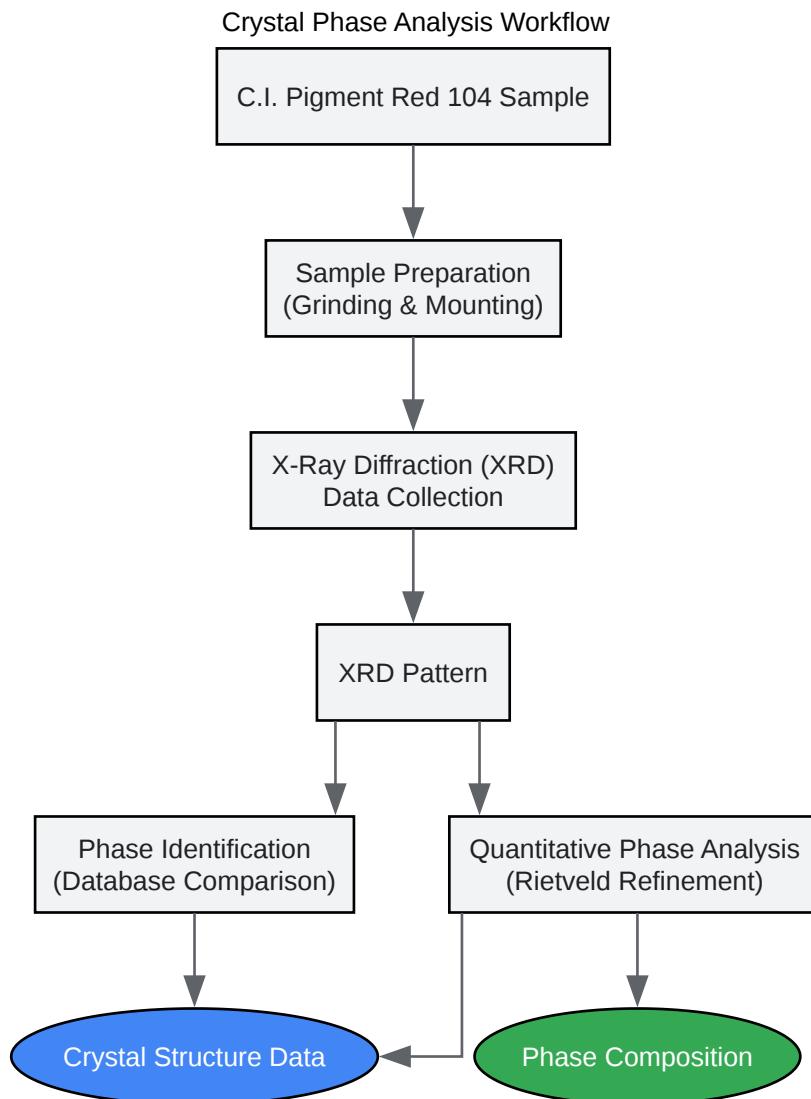
- The washed pigment is dried in an oven at a controlled temperature to remove residual moisture.
- The dried pigment is then pulverized to achieve a fine, uniform particle size.

The following diagram illustrates the general workflow for the synthesis of **C.I. Pigment Red 104**.

Synthesis Workflow for C.I. Pigment Red 104

[Click to download full resolution via product page](#)

A flowchart of the synthesis process for **C.I. Pigment Red 104**.


Crystal Phase Analysis by X-Ray Diffraction (XRD)

X-ray diffraction (XRD) is the primary analytical technique for the crystal phase analysis of **C.I. Pigment Red 104**.^[4] It provides information on the crystal structure, phase composition, and crystallite size of the pigment.

Experimental Protocol: Powder X-Ray Diffraction

- Sample Preparation: A representative sample of the dry **C.I. Pigment Red 104** powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
- Instrument Setup:
 - X-ray Source: Copper (Cu) $\text{K}\alpha$ radiation is commonly used.
 - Goniometer: The instrument is calibrated to ensure accurate angle measurements.
 - Scan Parameters: The XRD pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis:
 - Phase Identification: The resulting XRD pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present.
 - Rietveld Refinement: For a more detailed analysis, Rietveld refinement can be performed. This technique involves fitting a calculated diffraction pattern to the experimental data to refine crystallographic parameters such as lattice parameters, atomic positions, and phase fractions.

The logical workflow for the crystal phase analysis of **C.I. Pigment Red 104** is depicted in the diagram below.

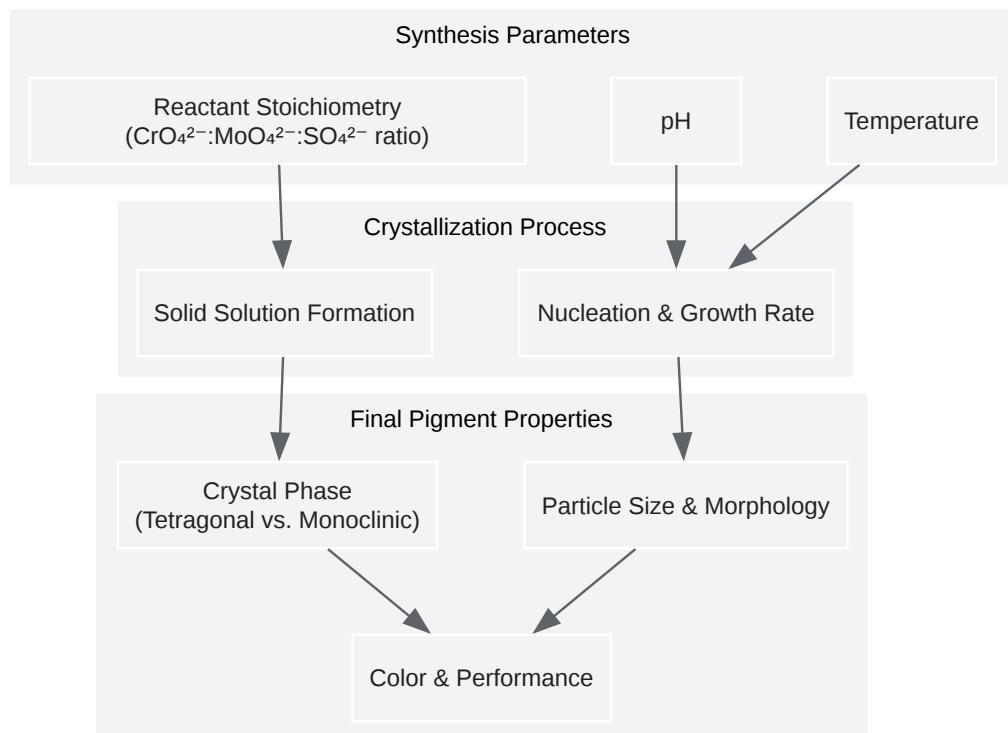
[Click to download full resolution via product page](#)

A flowchart illustrating the crystal phase analysis workflow.

Quantitative Data

While specific, comprehensive XRD datasets for various formulations of **C.I. Pigment Red 104** are not readily available in the public domain, the following table summarizes the expected components and their typical ranges in commercial pigments. This data is crucial for understanding the relationship between composition and the resulting crystal phase.

Component	Chemical Formula	Typical Composition (% by weight)
Lead Chromate	PbCrO ₄	75 - 90
Lead Molybdate	PbMoO ₄	10 - 15
Lead Sulfate	PbSO ₄	3 - 15


Table 1: Typical chemical composition of **C.I. Pigment Red 104**.^[5]

The crystal structure of **C.I. Pigment Red 104** is a solid solution, meaning that the chromate, molybdate, and sulfate anions, along with the lead cations, are arranged in a single, continuous crystalline lattice. The incorporation of the larger molybdate ions into the lead chromate lattice is what induces the shift from a monoclinic to a tetragonal crystal system, which is responsible for the desired red color.

Signaling Pathways and Logical Relationships

The relationship between the synthesis parameters and the final crystal phase of **C.I. Pigment Red 104** can be visualized as a signaling pathway, where initial conditions directly influence the intermediate and final properties of the pigment.

Influence of Synthesis Parameters on Crystal Phase

[Click to download full resolution via product page](#)

A diagram showing the relationship between synthesis parameters and final pigment properties.

Conclusion

The crystal phase of **C.I. Pigment Red 104** is a critical determinant of its color and performance characteristics. Through controlled wet chemical coprecipitation, a solid solution of lead chromate, lead molybdate, and lead sulfate is formed, resulting in a tetragonal crystal structure. X-ray diffraction is the definitive technique for analyzing the crystal phase of this pigment, with Rietveld refinement offering a powerful tool for quantitative analysis. A thorough understanding and precise control of the synthesis parameters are essential for producing **C.I. Pigment Red 104** with the desired crystal phase and, consequently, the optimal properties for

its various applications. Further research to populate public databases with detailed crystallographic data for different formulations of **C.I. Pigment Red 104** would be highly beneficial for the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molybdate - Wikipedia [en.wikipedia.org]
- 2. C.I. Pigment Red 104 | CrMoO₁₂Pb₃S | CID 138394069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C.I. Pigment Red 104 | 12656-85-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. imoa.info [imoa.info]
- To cite this document: BenchChem. [Crystal Phase Analysis of C.I. Pigment Red 104: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3228590#crystal-phase-analysis-of-c-i-pigment-red-104]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com